molecular formula C16H14N2O4S B3004138 Ethyl 2-(2-(benzofuran-2-carboxamido)thiazol-4-yl)acetate CAS No. 778622-74-5

Ethyl 2-(2-(benzofuran-2-carboxamido)thiazol-4-yl)acetate

Cat. No. B3004138
CAS RN: 778622-74-5
M. Wt: 330.36
InChI Key: VEUQYPYUXNZXMN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(benzofuran-2-carboxamido)thiazol-4-yl)acetate is a compound that contains a benzofuran and a thiazole ring . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . For thiazole derivatives, a lot of work has been done to find new compounds related to this scaffold .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . It is also used in the synthesis of different thiazole derivatives .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

Benzofuran and thiazole compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

properties

IUPAC Name

ethyl 2-[2-(1-benzofuran-2-carbonylamino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-2-21-14(19)8-11-9-23-16(17-11)18-15(20)13-7-10-5-3-4-6-12(10)22-13/h3-7,9H,2,8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUQYPYUXNZXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330235
Record name ethyl 2-[2-(1-benzofuran-2-carbonylamino)-1,3-thiazol-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836717
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

778622-74-5
Record name ethyl 2-[2-(1-benzofuran-2-carbonylamino)-1,3-thiazol-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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